2-(Chloromethyl)-6-methyl-1,3-benzoxazole
Overview
Description
2-(Chloromethyl)-6-methyl-1,3-benzoxazole, also known as CMMB, is a heterocyclic compound belonging to the class of benzoxazoles. CMMB is a versatile molecule with many potential applications in the field of organic synthesis, medicinal chemistry, and materials science. This compound is used in the synthesis of various organic molecules such as dyes, pharmaceuticals, and polymers. CMMB has been used in a variety of scientific research applications, including drug delivery, enzyme inhibition, and gene expression.
Scientific Research Applications
Partial Agonist Activity in the Gut
Benzoxazole derivatives, including those similar to 2-(Chloromethyl)-6-methyl-1,3-benzoxazole, have been investigated for their partial agonist activity on isolated guinea pig ileum. These compounds show promise for the treatment of irritable bowel syndrome without causing constipation (Sato et al., 1998).
DNA Topoisomerase II Inhibitors
Benzoxazole derivatives have shown significant inhibitory activity against eukaryotic DNA topoisomerase II. This finding points to the potential use of these compounds, including benzoxazoles similar to this compound, in cancer therapy (Pınar et al., 2004).
Crystallography and DFT Studies
The crystal structures of biologically active benzoxazole derivatives have been determined, providing insights into their chemical reactivity and potential for scientific applications (Glamočlija et al., 2020).
Antimicrobial and Antitumor Activities
Benzoxazole derivatives derived from thymoquinone have exhibited notable antibacterial, antifungal, and antitumor activities. These findings suggest the potential of benzoxazoles in treating various microbial infections and cancers (Glamočlija et al., 2018).
Cytotoxic and Enzyme Inhibitory Activities
New 5,7-dichloro-1,3-benzoxazole derivatives have shown significant antimicrobial and cytotoxic activities, along with strong enzyme inhibitory properties. This research suggests a potential role for these compounds in therapeutic applications (Jayanna et al., 2013).
Mechanism of Action
Target of Action
Similar compounds such as zolbetuximab, a first-in-class investigational cldn182-targeted monoclonal antibody, have been shown to target claudin (CLDN) 182 positive tumors .
Mode of Action
Related compounds like acetochlor, an herbicide, inhibit elongase and geranylgeranyl pyrophosphate (ggpp) cyclization enzymes, part of the gibberellin pathway . Benzyl chloride, another related compound, is a reactive organochlorine compound that is a widely used chemical building block .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . The compound could potentially interact with these pathways, affecting the overall metabolism of the cell.
Pharmacokinetics
Two-compartment pharmacokinetic models are often used to describe the pharmacokinetics of various drugs .
Result of Action
Halogenation of benzene and methylbenzene can lead to the formation of various products, including (dichloromethyl)benzene and (trichloromethyl)benzene .
Action Environment
Halogenated organic pollutants (hops) are known to cause significant environmental and human health crises due to their high levels of toxicity .
properties
IUPAC Name |
2-(chloromethyl)-6-methyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGXJTDZCATPBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377045 | |
Record name | 2-(chloromethyl)-6-methyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
143708-33-2 | |
Record name | 2-(Chloromethyl)-6-methylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143708-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(chloromethyl)-6-methyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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